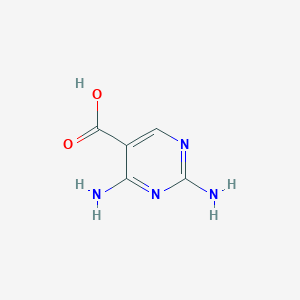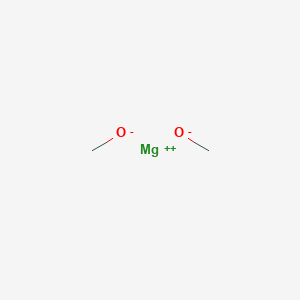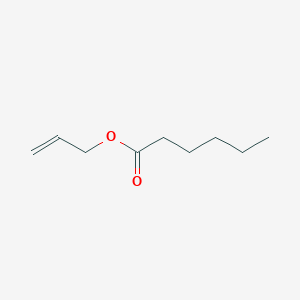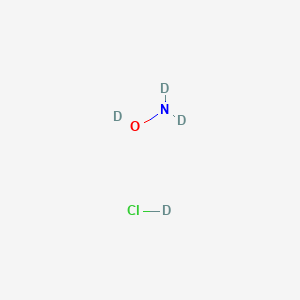![molecular formula C17H11N3O B093183 Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- CAS No. 19275-09-3](/img/structure/B93183.png)
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of certain cellular processes, resulting in the observed biological effects.
Biochemische Und Physiologische Effekte
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods. It is also relatively stable and can be stored for a long time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
For research include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative disorders, and exploration of its antioxidant properties in the food and cosmetic industries.
Synthesemethoden
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- can be synthesized using various methods such as the reaction of 2-aminonaphthalene with phenyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The product is obtained by purification using column chromatography. Other methods of synthesis include the reaction of 2-chloro-3-nitropyridine with phenyl isocyanate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
19275-09-3 |
|---|---|
Produktname |
Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl- |
Molekularformel |
C17H11N3O |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-phenylbenzo[g][1,2,3]benzotriazin-4-one |
InChI |
InChI=1S/C17H11N3O/c21-17-15-10-12-6-4-5-7-13(12)11-16(15)18-19-20(17)14-8-2-1-3-9-14/h1-11H |
InChI-Schlüssel |
OHHFEIRDCKETFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)





